(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex molecule featuring multiple pharmacophoric elements. Its core structure includes:
- A piperidinyl methanone scaffold, which is frequently utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
- A 1,2,4-oxadiazole ring substituted with a 2-fluorophenyl group, a heterocyclic moiety known for enhancing metabolic stability and binding affinity in drug design .
- A difluoromethylthio group attached to a phenyl ring, which may improve lipophilicity and influence electronic properties for target interaction .
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c23-17-9-3-1-7-15(17)20-26-19(30-27-20)12-14-6-5-11-28(13-14)21(29)16-8-2-4-10-18(16)31-22(24)25/h1-4,7-10,14,22H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSKWVOFOVZPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be outlined as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Difluoromethylthio Group: The difluoromethylthio group can be introduced using difluoromethylthiolating reagents under suitable conditions.
Final Coupling: The final step involves coupling the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced intermediates.
Scientific Research Applications
(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylthio and oxadiazole moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features can be compared to related molecules in the evidence, focusing on heterocyclic cores, substituent effects, and synthetic methodologies.
Heterocyclic Core Modifications
Key Observations :
Key Observations :
- The target compound’s synthesis may require palladium-catalyzed cross-coupling for oxadiazole assembly, similar to Example 76 .
- Lower yields in complex heterocyclic systems (e.g., 39% in Example 76) highlight challenges in scaling up such molecules .
Bioactivity and Therapeutic Potential
- Allosteric Modulation: The piperidinyl methanone scaffold could act as an allosteric modulator, analogous to ligands discussed in , which influence receptor affinity .
Data Tables
Table 1: Structural Comparison of Heterocyclic Cores
Biological Activity
The compound (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, identified by its CAS number 186204-66-0, is a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a difluoromethylthio group attached to a phenyl ring and is linked to a piperidine moiety via an oxadiazole derivative. The presence of the difluoromethyl group and the oxadiazole ring contributes to its unique pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Oxadiazoles have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
- Antimicrobial Properties : Compounds similar to the target compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
Anticancer Studies
A study published in the journal Pharmaceuticals highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds were found to inhibit various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest. The study reported that specific modifications to the oxadiazole ring could enhance cytotoxicity significantly .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| CaCo-2 | 15.0 | Cell cycle arrest |
| 3T3-L1 | 20.0 | Inhibition of proliferation |
Antimicrobial Activity
In antimicrobial assays, the compound was tested against several pathogens. The results indicated that it exhibits moderate to strong activity against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Case Studies
- Cytotoxicity in Cancer Models : A notable case study involved testing the compound's efficacy against a panel of cancer cell lines. The results showed selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was evaluated for its ability to inhibit biofilm formation in E. coli, which is crucial for treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
